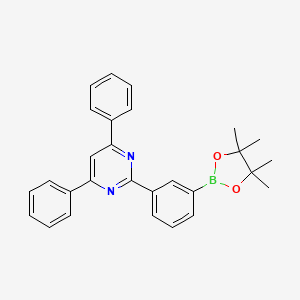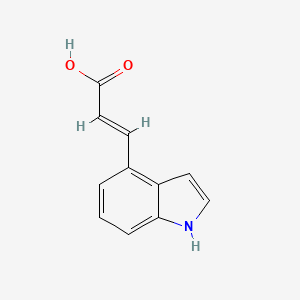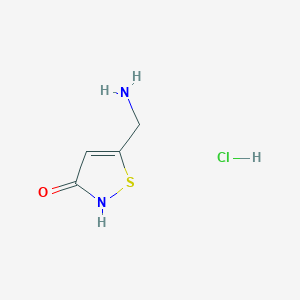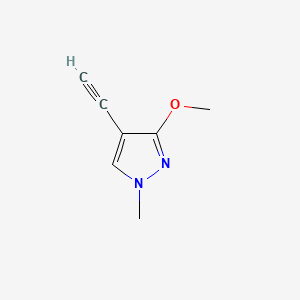![molecular formula C9H18Cl2N2O2 B12284151 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride is a bicyclic organic compound with the molecular formula C9H17ClN2O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride involves its role as a nucleophilic catalyst. The compound’s bicyclic structure and nitrogen atoms make it highly nucleophilic, allowing it to participate in various catalytic processes. It can activate substrates by forming intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its use as a catalyst in organic synthesis.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Triethylenediamine (TEDA): Another derivative of DABCO, used as a catalyst in polymerization reactions.
The uniqueness of this compound lies in its specific functional groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H18Cl2N2O2 |
|---|---|
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10;;/h8H,2-7H2,1H3;2*1H |
Clé InChI |
FMTMULWQIWTSPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN2CCN1CC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)


![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)


![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)
